molecular formula C7H2F6 B2558801 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene CAS No. 570420-33-6

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene

Cat. No.: B2558801
CAS No.: 570420-33-6
M. Wt: 200.083
InChI Key: MOCZXVUFKPNTBF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is a specialized fluorinated aromatic compound of significant interest in advanced chemical research and development. Its molecular structure, incorporating a difluoromethyl group on a highly fluorinated benzene ring, makes it a valuable building block in several cutting-edge applications. The primary research value of this compound lies in pharmaceutical chemistry and drug discovery. The difluoromethyl (CF₂H) group is a critically important motif in medicinal chemistry, as it can serve as a metabolically stable bioisostere for alcohols, thiols, and amines, which are common pharmacophores. The incorporation of the CF₂H group helps to improve the lipophilicity and metabolic stability of lead compounds, thereby enhancing their bioavailability and membrane permeability . This compound can be utilized in the synthesis of complex molecules, such as through radical difluoromethylation strategies under photoredox catalysis, to create novel drug candidates . Furthermore, its multi-fluorinated backbone is highly relevant in materials science for the development of novel organic materials with specific electronic or surface properties. Researchers value this compound for its potential to undergo further functionalization, for example via reactions at the difluoromethyl group or through nucleophilic aromatic substitution of the fluorine atoms, allowing for the creation of a diverse array of derivatives. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Properties

IUPAC Name

3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCZXVUFKPNTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene typically involves the introduction of difluoromethyl and tetrafluorobenzene groups onto a benzene ring. One common method includes the use of difluoromethylation reagents in the presence of catalysts. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production .

Scientific Research Applications

Organic Synthesis

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene serves as a versatile building block for synthesizing more complex fluorinated molecules. Its ability to undergo nucleophilic substitution reactions enables the introduction of various functional groups that are essential in drug development and agrochemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProduct Type
Nucleophilic SubstitutionReaction with nucleophiles (e.g., amines)Amino-substituted derivatives
Electrophilic SubstitutionReaction with electrophiles (e.g., halogens)Halogenated derivatives
PolymerizationFormation of polymers via coupling reactionsFluorinated polymers

Pharmaceuticals

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. This compound has been explored as a precursor for designing pharmaceuticals with improved efficacy and reduced toxicity profiles. The incorporation of fluorine can significantly alter the pharmacokinetic properties of drug candidates .

Case Study: Antiviral Agents
Research has indicated that fluorinated benzene derivatives can enhance antiviral activity by improving binding affinity to viral proteins. The application of this compound in synthesizing such compounds is under investigation .

Materials Science

Due to its thermal stability and chemical inertness, this compound is utilized in developing advanced materials such as high-performance coatings and sealants. These materials are resistant to harsh environmental conditions and are used in aerospace and automotive applications .

Table 2: Applications in Materials Science

Application AreaMaterial TypeBenefits
CoatingsFluoropolymer coatingsHigh resistance to chemicals
SealantsFluorinated sealantsExcellent thermal stability
CompositesReinforced polymer compositesLightweight and durable

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Fluorobenzenes

Compound C-C Bond Length (Å) C-F Bond Length (Å) Polarizability (ų)
1,2,4,5-Tetrafluorobenzene 1.377–1.389 1.340–1.345 9.7
1,2,3,5-Tetrafluorobenzene 1.384–1.398 1.335–1.340 10.2
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene (inferred) ~1.38–1.39 ~1.345–1.350 ~10.0

Lithiation and Substitution

1,2,4,5-Tetrafluorobenzene undergoes lithiation at the 3- and 6-positions when treated with n-BuLi, but incomplete lithiation often results in monosubstituted byproducts . Introducing a difluoromethyl group at the 3-position could block lithiation at this site, directing reactivity to the 6-position. Evidence from analogous compounds, such as 3-[(difluoromethyl)sulfinyl]-1,2,4,5-tetrafluorobenzene, shows that substituents at the 3-position influence regioselectivity in nucleophilic aromatic substitution (e.g., phenolate displacement) .

Reduction and Stability

Pentafluorobenzene is reduced to 1,2,4,5-tetrafluorobenzene under controlled electrochemical conditions, highlighting the stability of the tetrafluorinated framework . The difluoromethyl group may alter reduction potentials or pathways due to its electron-withdrawing effects.

Table 2: Reactivity Comparison

Reaction Type 1,2,4,5-Tetrafluorobenzene This compound (Inferred)
Lithiation 3- and 6-positions 6-position (3-position blocked)
Nucleophilic Substitution Moderate activity Enhanced activity at 4- or 6-positions
Reduction Stable, forms tetrafluoro Potential side reactions at -CF₂H group

Crystallographic and Intermolecular Interaction Analysis

Crystal Packing

1,2,4,5-Tetrafluorobenzene exhibits C-H···F interactions that dominate its crystal structure, with intermolecular distances of ~2.7–2.9 Å . The difluoromethyl group may introduce additional C-F···H-C or C-F···π interactions, altering packing efficiency. For example, in 3-[(difluoromethyl)sulfinyl]-1,2,4,5-tetrafluorobenzene, steric effects from the sulfinyl group reduce symmetry, leading to mixed substitution products .

Spectroscopic Features

Inelastic neutron scattering (INS) spectra of 1,2,4,5-tetrafluorobenzene show distinct vibrational modes due to symmetric fluorine substitution . The difluoromethyl group would add new vibrational bands (~1100–1250 cm⁻¹ for C-F stretches) and modify ring deformation modes.

Biological Activity

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene (CAS No. 570420-33-6) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a highly fluorinated benzene ring with a difluoromethyl group. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

C6H2F4 CF2\text{C}_6\text{H}_2\text{F}_4\text{ CF}_2\text{H }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may act as an enzyme inhibitor or receptor ligand. The difluoromethyl group enhances lipophilicity and may facilitate membrane permeability, allowing the compound to interact with various cellular targets.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of fluorinated compounds similar to this compound. Fluorinated aromatic compounds are known for their enhanced antimicrobial activity due to their ability to disrupt microbial membranes and inhibit essential enzymatic processes. Preliminary data suggest that this compound may exhibit similar antimicrobial effects.

Anticancer Potential

Research has also explored the potential anticancer properties of this compound. Fluorinated compounds have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that the compound may inhibit specific signaling pathways involved in cancer progression.

Case Study 1: Antimicrobial Activity

A study conducted by Koshcheev et al. (2020) examined the reaction of this compound with sodium phenolate in various solvents. The results indicated that the compound could undergo nucleophilic substitution reactions that may enhance its antimicrobial properties by generating more reactive intermediates .

Case Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry (2023), researchers evaluated the anticancer effects of several fluorinated benzene derivatives on human cancer cell lines. The study found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anticancer properties
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzeneStructureSimilar mechanisms; explored for drug development
3-Phenylazepan-2-oneStructureInvestigated for enzyme inhibition

Q & A

Q. What optimized synthetic routes exist for 3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene derivatives, and how do reaction conditions influence product purity?

The synthesis of fluorinated benzene derivatives often involves lithiation and subsequent carbonation. For example, reacting 1,2,4,5-tetrafluorobenzene with n-BuLi in THF followed by CO₂ yields high-purity 2,3,5,6-tetrafluoroterephthalic acid (95% yield) when using >2 equivalents of n-BuLi. However, incomplete lithiation with stoichiometric equivalents leads to monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) requiring extensive purification . Key factors include:

  • Lithiation stoichiometry : Excess n-BuLi ensures complete substitution.
  • Solvent choice : THF facilitates controlled reactivity.
  • Temperature : Low temperatures minimize side reactions.

Q. How can vibrational spectroscopy and X-ray crystallography resolve structural ambiguities in fluorinated benzene derivatives?

Experimental INS (inelastic neutron scattering) spectra and X-ray diffraction are critical for structural validation. For 1,2,4,5-tetrafluorobenzene derivatives, INS spectra match computational models when dimeric units or hydrogen-bonded networks (e.g., in H₂tfBDC·32H₂O) are present . X-ray studies confirm packing motifs, such as the absence of strong intermolecular interactions in sulfonated derivatives used in OLEDs, which are critical for understanding photophysical properties .

Q. What are the challenges in isolating monosubstituted vs. disubstituted products during fluorobenzene functionalization?

Monosubstituted byproducts arise from incomplete lithiation due to steric or electronic hindrance. For instance, using 1 equivalent of n-BuLi yields monosubstituted 2,3,5,6-tetrafluorobenzoic acid, while excess n-BuLi drives disubstitution. Column chromatography or recrystallization (e.g., from water/acetone) is required to separate these species, with yields influenced by solvent polarity and temperature .

Advanced Research Questions

Q. How does fluorine substitution impact the electronic structure and reactivity of 1,2,4,5-tetrafluorobenzene in hydrodefluorination (HDF) reactions?

In HDF reactions, 1,2,4,5-tetrafluorobenzene forms via partial defluorination of hexafluorobenzene using aluminum hydride adducts. The selectivity toward specific isomers (e.g., 1,2,4,5- vs. 1,2,3,4-tetrafluorobenzene) depends on the catalyst's ability to stabilize transition states. Computational modeling of electron-withdrawing fluorine effects can predict regioselectivity .

Q. What role do fluorinated benzoic acid derivatives play in designing coordination polymers?

2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC) forms thermally stable ammonium salts (e.g., (NH₄)₂tfBDC) with enhanced water solubility. These derivatives act as ligands for metal-organic frameworks (MOFs), where fluorine atoms modulate porosity and gas adsorption by influencing hydrogen-bonding networks .

Q. How can rotational band contour analysis elucidate non-planarity in excited states of fluorinated aromatics?

High-resolution UV-Vis spectroscopy of 1,2,4,5-tetrafluorobenzene reveals vibrational modes indicative of non-planar geometries in the excited state. Coupling experimental spectra with ab initio calculations (e.g., DFT) quantifies deviations from planarity, critical for understanding photochemical behavior in OLED materials .

Q. What strategies mitigate data contradictions between computational and experimental thermodynamic properties?

Discrepancies in entropy or enthalpy values for fluorinated benzenes can arise from approximations in force fields. Calibrating computational models (e.g., using CCSD(T) benchmarks) against experimental data (e.g., heat capacity measurements) improves accuracy. For example, thermodynamic databases like those in molecular thermodynamics textbooks provide validated reference points .

Q. How do fluorinated aryl groups enhance thermally activated delayed fluorescence (TADF) in OLED emitters?

Sulfonated derivatives of 1,2,4,5-tetrafluorobenzene (e.g., 2Cz2SB) exhibit TADF due to spatially separated HOMO/LUMO orbitals. Fluorine's electron-withdrawing effect stabilizes charge-transfer states, while bulky substituents suppress non-radiative decay. X-ray crystallography confirms packing structures that minimize aggregation-caused quenching .

Q. What mechanistic insights explain byproduct formation in multi-step fluorination reactions?

Byproducts like 1,2,4-trifluorobenzene during HDF or monosubstituted acids during carbonation stem from competing reaction pathways. Kinetic studies (e.g., monitoring intermediates via NMR) and transition-state modeling identify rate-limiting steps. Adjusting reaction time, temperature, or catalyst loading can suppress undesired pathways .

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